2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethylphenyl)acetamide
Description
This compound belongs to the furo[3,4-d]pyrimidine class, characterized by a fused furan and pyrimidine ring system. The structure features a p-tolyl group (4-methylphenyl) at position 4 of the furopyrimidine core and an N-(4-ethylphenyl)acetamide side chain. Such compounds are frequently explored for their pharmacological properties, including kinase inhibition and antioxidant activity .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-3-15-6-10-17(11-7-15)24-19(27)12-26-18-13-30-22(28)20(18)21(25-23(26)29)16-8-4-14(2)5-9-16/h4-11,21H,3,12-13H2,1-2H3,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNPVEXUDQENHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(NC2=O)C4=CC=C(C=C4)C)C(=O)OC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,5-Dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethylphenyl)acetamide (CAS Number: 1251552-18-7) is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity profile that merits detailed investigation.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 421.4 g/mol. It features a pyrimidine backbone fused with a furo[3,4-d] structure, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O5 |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 1251552-18-7 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-9, which plays a critical role in extracellular matrix remodeling and is implicated in cancer metastasis and inflammation .
Target Interaction
- Matrix Metalloproteinase-9 (MMP-9) : This enzyme is involved in the degradation of extracellular matrix components and is linked to various pathological processes including tumor progression and angiogenesis . The compound's inhibitory action on MMP-9 could potentially hinder cancer cell invasion and migration.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit MMP activity. For example:
- Cell Line : Human breast cancer cell lines were treated with varying concentrations of the compound.
- Results : A dose-dependent inhibition of MMP-9 activity was observed, suggesting potential anti-metastatic properties.
In Vivo Studies
Animal models have been employed to evaluate the compound's efficacy in reducing tumor growth:
- Model : Murine xenograft models of breast cancer.
- Findings : Administration of the compound resulted in a significant reduction in tumor size compared to control groups, correlating with decreased MMP-9 levels in serum .
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Breast Cancer Metastasis :
- Inflammatory Diseases :
Safety and Toxicity
Toxicological evaluations have shown that the compound has a favorable safety profile:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
2-(2,5-Dioxo-4-Phenyl-3,4,5,7-Tetrahydrofuro[3,4-d]Pyrimidin-1(2H)-yl)-N-Isopropylacetamide ():
- Key Difference : The phenyl group at position 4 (vs. p-tolyl in the target compound) and isopropyl substituent on the acetamide (vs. 4-ethylphenyl).
- Impact : The absence of a methyl group on the phenyl ring reduces lipophilicity, while the isopropyl group may sterically hinder binding interactions compared to the linear ethyl chain in the target compound.
- 2-(4-(3-Chlorophenyl)-2,5-Dioxo-3,4-Dihydrofuro[3,4-d]Pyrimidin-1(2H,5H,7H)-yl)-N-(4-Methoxyphenyl)Acetamide (): Key Difference: A 3-chlorophenyl group at position 4 and a 4-methoxyphenyl acetamide. The methoxy group improves solubility but may reduce membrane permeability compared to the ethyl group .
Acetamide Side Chain Variations
- 2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(4-Phenoxy-Phenyl)Acetamide (): Key Difference: A pyrimidin-2-ylthio group replaces the furopyrimidine core, with a 4-phenoxy-phenyl acetamide.
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide ():
Physicochemical and Spectroscopic Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
